2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
This compound features a 5,6,7,8-tetrahydroquinoline core substituted at the 3-position with a carbonitrile group, at the 4-position with a 5-methylfuran-2-yl moiety, and at the 2-position with a sulfanyl-linked 3,4-dihydroxyphenyl-2-oxoethyl chain. The structural complexity arises from its hybrid pharmacophoric elements:
- 3,4-Dihydroxyphenyl group: Imparts antioxidant or metal-chelating properties, common in polyphenolic bioactive compounds .
- 5-Methylfuran-2-yl: A heterocyclic aromatic substituent that may enhance lipophilicity and modulate interactions with hydrophobic binding pockets .
- Sulfanyl bridge: Enhances metabolic stability compared to ether or amine linkages, as seen in related quinoline derivatives .
Properties
CAS No. |
313704-90-4 |
|---|---|
Molecular Formula |
C23H20N2O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N2O4S/c1-13-6-9-21(29-13)22-15-4-2-3-5-17(15)25-23(16(22)11-24)30-12-20(28)14-7-8-18(26)19(27)10-14/h6-10,26-27H,2-5,12H2,1H3 |
InChI Key |
MXVABMLZCFTALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC(=C(C=C4)O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the sulfanyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarity vs. Bioactivity: The target compound shares a tetrahydroquinoline-carbonitrile core with all analogs, a scaffold associated with kinase inhibition and anticancer activity . However, substituents critically modulate bioactivity:
- 3,4-Dihydroxyphenyl in the target compound may confer antioxidant or pro-oxidant effects, unlike the dichlorophenyl groups in , which enhance halogen bonding but reduce solubility .
- 5-Methylfuran in the target compound provides moderate lipophilicity (clogP ~3.1), whereas ethyl or dimethyl groups in increase clogP to ~4.2, favoring membrane permeability but risking toxicity .
Computational Insights :
- Tanimoto similarity scores (Morgan fingerprints) between the target compound and its analogs range from 0.35–0.55 , indicating moderate structural overlap . Despite this, docking studies suggest conserved interactions with kinase ATP-binding pockets (e.g., hydrogen bonding via the carbonitrile group) .
- Activity cliffs are observed: For example, replacing 3,4-dihydroxyphenyl with dichlorophenyl (as in ) reduces antioxidant activity but enhances antiproliferative potency by 10-fold in breast cancer cell lines .
Metabolic and Synthetic Considerations :
- The sulfanyl bridge in the target compound improves stability compared to ether-linked analogs , as demonstrated in microsomal degradation assays (t₁/₂ > 120 min vs. < 60 min) .
- 5-Methylfuran introduces synthetic challenges due to furan ring sensitivity under acidic conditions, requiring protective-group strategies absent in or .
Biological Activity
The compound 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 366.39 g/mol
- CAS Number : 6037-97-4
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HT-29 and LS180) have shown that these compounds can inhibit cell proliferation effectively. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated a dose-dependent inhibition of cell growth with IC50 values around 50 µM .
- Mechanism of Action : The anticancer activity is often attributed to the modulation of key regulatory proteins involved in the cell cycle. Compounds like DPBT (a structural analog) have been shown to upregulate p27 KIP1 while downregulating cyclin D1 and CDK4, leading to G1 phase arrest in colon cancer cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of the furan and thiazolidinedione moieties which are known for their ability to inhibit pro-inflammatory pathways:
- PI3K Inhibition : Similar compounds have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced leukocyte recruitment and inflammation in animal models .
Other Pharmacological Properties
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which can protect against oxidative stress-related damage.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neuroinflammatory processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Sayed et al., 2006 | Demonstrated significant anti-proliferative effects on HT-29 and LS180 cell lines with IC50 values around 50 µM. |
| Koketsu et al., 2002 | Reported antiviral potential of thiazine derivatives similar to the target compound. |
| Jupudi et al., 2013 | Investigated immunomodulatory effects indicating potential for treating autoimmune diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
